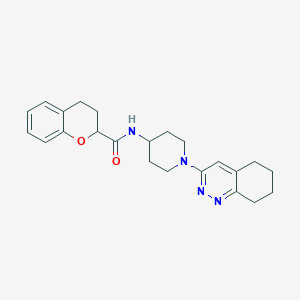

2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

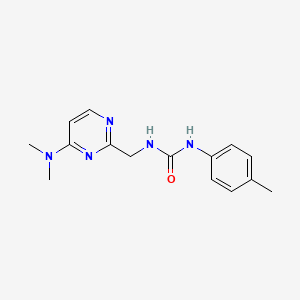

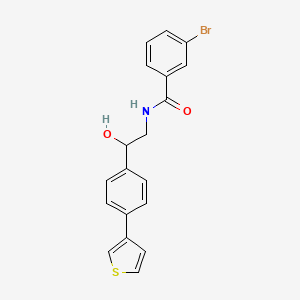

The compound "2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole" is a derivative of dihydroimidazole, which is a class of heterocyclic compounds characterized by a ring structure containing two nitrogen atoms. The presence of the ethylsulfanyl and methoxyphenylsulfonyl groups suggests that this compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related dihydroimidazole derivatives has been reported in the literature. For instance, a series of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine, showing that the introduction of sulfanyl groups to the imidazole ring is a feasible synthetic approach . Another related synthesis involves the alkylation of sodium ethanesulfinate with haloethyl-nitroimidazoles to produce a new antitrichomonal agent . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of dihydroimidazole derivatives can be complex, with the potential for various substituents to influence the overall molecular conformation. For example, the synthesis of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate and its derivatives demonstrated the ability to introduce different functional groups, which were confirmed by spectral analyses and, in some cases, X-ray analyses . This suggests that the molecular structure of "2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole" could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of dihydroimidazole derivatives can lead to the formation of novel heterocyclic ring systems, as seen in the synthesis of various imidazo-fused oxadiazoles and thiadiazoles . The presence of both nucleophilic and electrophilic sites within these molecules allows for diverse chemical transformations. The ethylsulfanyl and methoxyphenylsulfonyl groups in the compound of interest may also participate in chemical reactions, potentially leading to the synthesis of new compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroimidazole derivatives can vary widely depending on their substitution patterns. For example, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide involved the use of IR, 1H-NMR, 13C-NMR, and mass spectral data to confirm the structure of the synthesized compound . Similarly, the properties of "2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole" could be characterized using these techniques to determine its suitability for various applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

The synthesis and characterization of compounds related to 2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole have shown significant antimicrobial and antifungal activities. A study by Patil et al. (2010) demonstrated that novel sulfones derived from this chemical structure exhibited significant antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Furthermore, these compounds also showed antifungal activity against strains like Candida albicans and Saccharomyces cerevisiae, suggesting their potential as broad-spectrum antimicrobial agents Patil, G. Krishnamurthy, H. Bhojya Naik, Prashant R. Latthe, M. Ghate, 2010.

Antiprotozoal Activity

Another study focused on derivatives of 2-Ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole, demonstrating their effectiveness against protozoal infections. Pérez‐Villanueva et al. (2013) synthesized a series of benzimidazole derivatives that showed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, even outperforming metronidazole in some cases. This highlights the potential of these compounds as antiprotozoal agents Pérez‐Villanueva, A. Hernández-Campos, L. Yépez-Mulia, C. Méndez-Cuesta, O. Méndez-Lucio, F. Hernández‐Luis, R. Castillo, 2013.

Material Science Applications

In material science, compounds with similar structures have been evaluated for their potential applications. For instance, sulfonated polyimides incorporating benzimidazole groups have been synthesized and assessed for their suitability in fuel cell applications, showing promise due to their high proton conductivity and good thermal and mechanical stability Kangcheng Chen, Zhaoxia Hu, N. Endo, J. Fang, Mitsuru Higa, K. Okamoto, 2010.

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S2/c1-3-18-12-13-8-9-14(12)19(15,16)11-6-4-10(17-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHLSGOIOVCBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

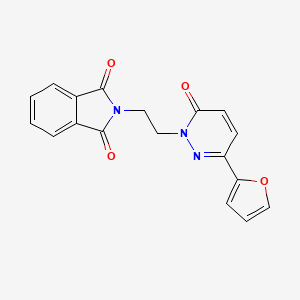

![5-(4-chlorophenyl)-6-((2-methoxyethyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2553758.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![5h,6h,7h-Pyrrolo[1,2-c]imidazole](/img/structure/B2553764.png)

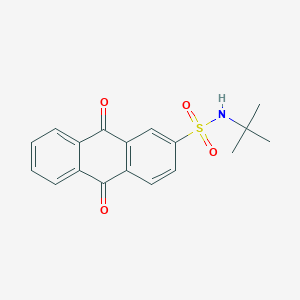

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)

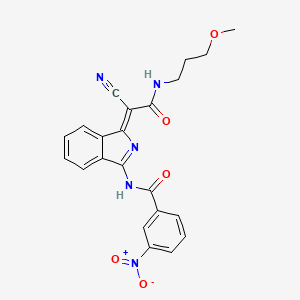

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)